

# An In-depth Technical Guide to 2-Piperidone (CAS Number: 675-20-7)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Piperidone

Cat. No.: B129406

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## Abstract

This technical guide provides a comprehensive overview of **2-Piperidone** (CAS 675-20-7), a versatile six-membered lactam pivotal in organic synthesis and pharmaceutical development. This document details its physicochemical properties, spectroscopic data, synthesis and purification protocols, and analytical methodologies. Furthermore, it explores the biological significance of **2-piperidone** and its derivatives, with a focus on its role as a biomarker for CYP2E1 activity and its potential in the development of therapeutics for neurodegenerative diseases. Experimental workflows and relevant biological pathways are visualized to facilitate a deeper understanding of its applications and mechanisms of action.

## Chemical and Physical Properties

**2-Piperidone**, also known as  $\delta$ -valerolactam, is a cyclic amide with a six-membered ring containing a nitrogen atom and a carbonyl group.[1] It typically appears as a colorless to pale yellow liquid or a low-melting crystalline solid.[1][2] Its hygroscopic nature necessitates storage in a cool, dry place away from oxidizing agents and strong acids.[2]

Property	Value	Reference(s)
CAS Number	675-20-7	[1]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO	[1]
Molecular Weight	99.13 g/mol	[1]
Appearance	Colorless to pale yellow liquid or solid	[1][2]
Melting Point	38-40 °C	[3]
Boiling Point	256-262 °C	[3]
Density	1.073 g/cm <sup>3</sup>	[3]
Flash Point	>110 °C	[4]
Water Solubility	291 g/L at 25 °C	[3]
Solubility in Organic Solvents	Soluble in ethanol, methanol, and acetone; sparingly soluble in benzene.	[2]
InChI Key	XUWHAWMETYGRKB-UHFFFAOYSA-N	[1]
SMILES	O=C1CCCCN1	[1]
Synonyms	2-Oxopiperidine, δ-Valerolactam, 5-Aminopentanoic acid lactam, Piperidin-2-one	[1][5]

## Spectroscopic Data

The structural elucidation of **2-piperidone** is supported by various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Chemical Shift (ppm)	Multiplicity	Assignment	Reference(s)
<sup>1</sup> H NMR	D <sub>2</sub> O	~3.2 (t)	Triplet	CH <sub>2</sub> -N	[6]
~2.2 (t)	Triplet	CH <sub>2</sub> -C=O	[6]		
~1.8 (m)	Multiplet	CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub>	[6]		
<sup>13</sup> C NMR	D <sub>2</sub> O	~175	Singlet	C=O	[7][8]
~42	Singlet	CH <sub>2</sub> -N	[7][8]		
~31	Singlet	CH <sub>2</sub> -C=O	[7][8]		
~23	Singlet	CH <sub>2</sub>	[7][8]		
~21	Singlet	CH <sub>2</sub>	[7][8]		

## Infrared (IR) Spectroscopy

The IR spectrum of **2-piperidone** exhibits characteristic absorption bands corresponding to its functional groups.[9][10]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Reference(s)
~3400-3100	Strong, broad	N-H stretch (secondary amine)	[10]
~2985-2842	Medium	C-H stretch (alkane)	[10]
~1650	Strong	C=O stretch (amide I band)	[9]

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-piperidone** shows a molecular ion peak and characteristic fragment ions.[11][12]

m/z	Relative Intensity (%)	Proposed Fragment Ion	Reference(s)
99	~70	$[M]^+$	<a href="#">[11]</a> <a href="#">[12]</a>
70	~100	$[M - C_2H_5]^+$ or $[M - CO - H]^+$	<a href="#">[11]</a> <a href="#">[12]</a>
56	~80	$[M - C_3H_7]^+$ or $[M - C_2H_5N]^+$	<a href="#">[11]</a> <a href="#">[12]</a>
42	~95	$[C_2H_4N]^+$	<a href="#">[11]</a> <a href="#">[12]</a>

## Synthesis and Purification

**2-Piperidone** can be synthesized through various routes, with the Beckmann rearrangement of cyclopentanone oxime being a common and well-documented method.

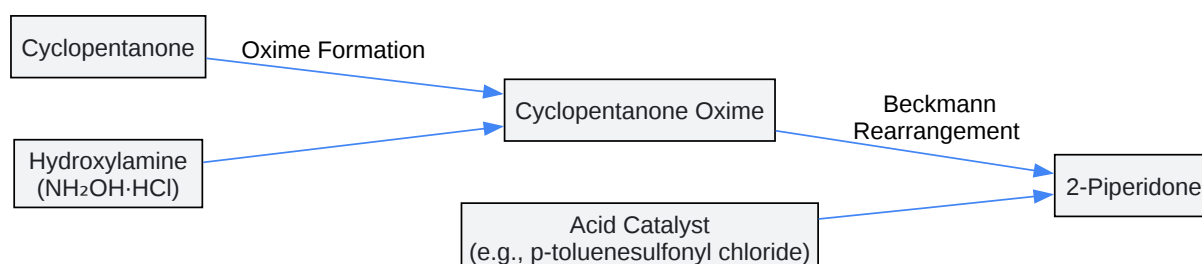
### Synthesis via Beckmann Rearrangement of Cyclopentanone Oxime

This method involves the acid-catalyzed rearrangement of cyclopentanone oxime to yield **2-piperidone**.[\[13\]](#)[\[14\]](#) A detailed protocol adapted from a patented procedure is provided below.[\[15\]](#)

Experimental Protocol:

- Oxime Formation (if starting from cyclopentanone):
  - In a suitable reaction vessel, dissolve cyclopentanone and hydroxylamine hydrochloride in an appropriate solvent such as aqueous ethanol.
  - Add a base (e.g., sodium hydroxide or pyridine) portion-wise while maintaining the temperature.
  - Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

- Isolate the crude cyclopentanone oxime by extraction or precipitation.
- Beckmann Rearrangement:
  - In a 10-liter glass reaction flask, dissolve cyclohexanone oxime (as a model for cyclopentanone oxime, 300 g, 3.03 mol) in acetone (1500 mL) at room temperature.
  - Cool the solution to 5 °C using an ice-water bath.
  - To the cooled solution, add a pre-cooled aqueous solution of sodium hydroxide (133 g NaOH in 400 mL H<sub>2</sub>O).
  - Add p-toluenesulfonyl chloride (606 g, 3.18 mol) to the reaction mixture in batches, ensuring the temperature is controlled.
  - After the addition is complete, allow the reaction to proceed at room temperature for 12 hours.
  - Neutralize the reaction mixture to a pH of 8 with concentrated ammonia water (25%, 300 mL) in an ice-water bath and filter off the resulting salt.
  - Extract the filtrate with dichloromethane.
  - Combine the organic layers and dry over anhydrous sodium sulfate.
  - Remove the solvent under reduced pressure to obtain the crude product.



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Synthesis of **2-Piperidone** via Beckmann Rearrangement.

## Purification

Crude **2-piperidone** can be purified by vacuum distillation or recrystallization.

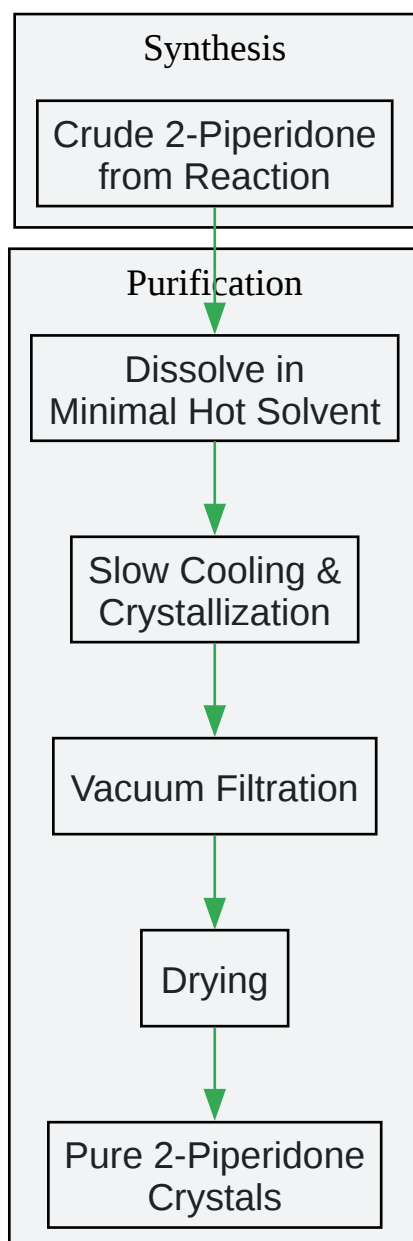
Experimental Protocol: Vacuum Distillation[3][15]

- Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased.
- Use a stir bar in the distillation flask to prevent bumping.
- Connect the apparatus to a vacuum source and a trap.
- Begin reducing the pressure before applying heat to remove any low-boiling impurities.
- Once a stable vacuum is achieved, heat the distillation flask using a heating mantle.
- Collect the fraction that distills at 130-150 °C under a pressure of 5-10 mmHg.[15]

Experimental Protocol: Recrystallization[5][16]

- Select a suitable solvent system. A two-solvent system, such as ethanol/diethyl ether, can be effective.[17]
- Dissolve the crude **2-piperidone** in a minimal amount of the "good" solvent (e.g., hot ethanol).
- Slowly add the "poor" solvent (e.g., diethyl ether) until the solution becomes turbid.
- Gently heat the solution until it becomes clear again.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

- Dry the crystals under vacuum.



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General Workflow for Recrystallization.

## Analytical Methods

The purity and identity of **2-piperidone** can be confirmed using chromatographic and spectroscopic techniques.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Representative Experimental Protocol:

- GC System: Agilent 7890A or equivalent.
- Column: HP-5 MS capillary column (30 m x 0.25 mm, 0.25  $\mu$ m film thickness).[18]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[18]
- Inlet Temperature: 250 °C.[18]
- Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[19]
- MS System: Agilent 5975C or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.[19]
- Scan Range: m/z 40-500.[18]

## High-Performance Liquid Chromatography (HPLC)

While a specific method for **2-piperidone** is not readily available, a general reverse-phase HPLC method can be adapted.

Representative Experimental Protocol:[20][21]

- HPLC System: Agilent 1260 Infinity or equivalent.
- Column: C18 column (e.g., 150 mm x 4.6 mm, 5  $\mu$ m).[22]
- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with a pH modifier like orthophosphoric acid.[23]
- Flow Rate: 1.0 mL/min.[22]
- Detection: UV detector at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.



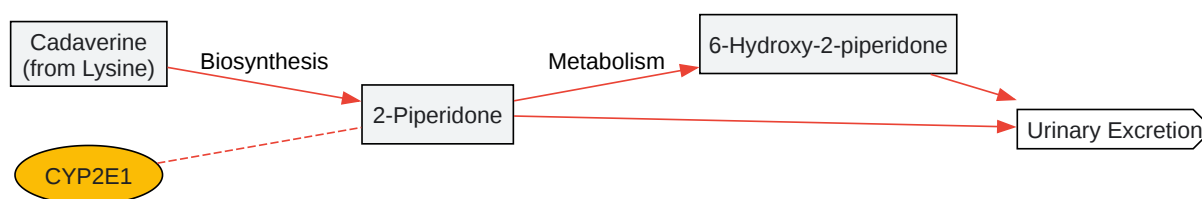
- Injection Volume: 10  $\mu$ L.[23]

## Biological Significance and Applications

**2-Piperidone** serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[13][24] Its derivatives have shown promise in several therapeutic areas.

### Biomarker for CYP2E1 Activity

Metabolomic studies have identified **2-piperidone** as a potential endogenous biomarker for Cytochrome P450 2E1 (CYP2E1) activity.[1][2] In vivo, **2-piperidone** is metabolized to 6-hydroxy-**2-piperidone** by CYP2E1.[2][4] An inverse correlation has been observed between urinary levels of **2-piperidone** and CYP2E1 expression, suggesting that monitoring **2-piperidone** levels could provide a non-invasive method to assess CYP2E1 activity.[1][25]

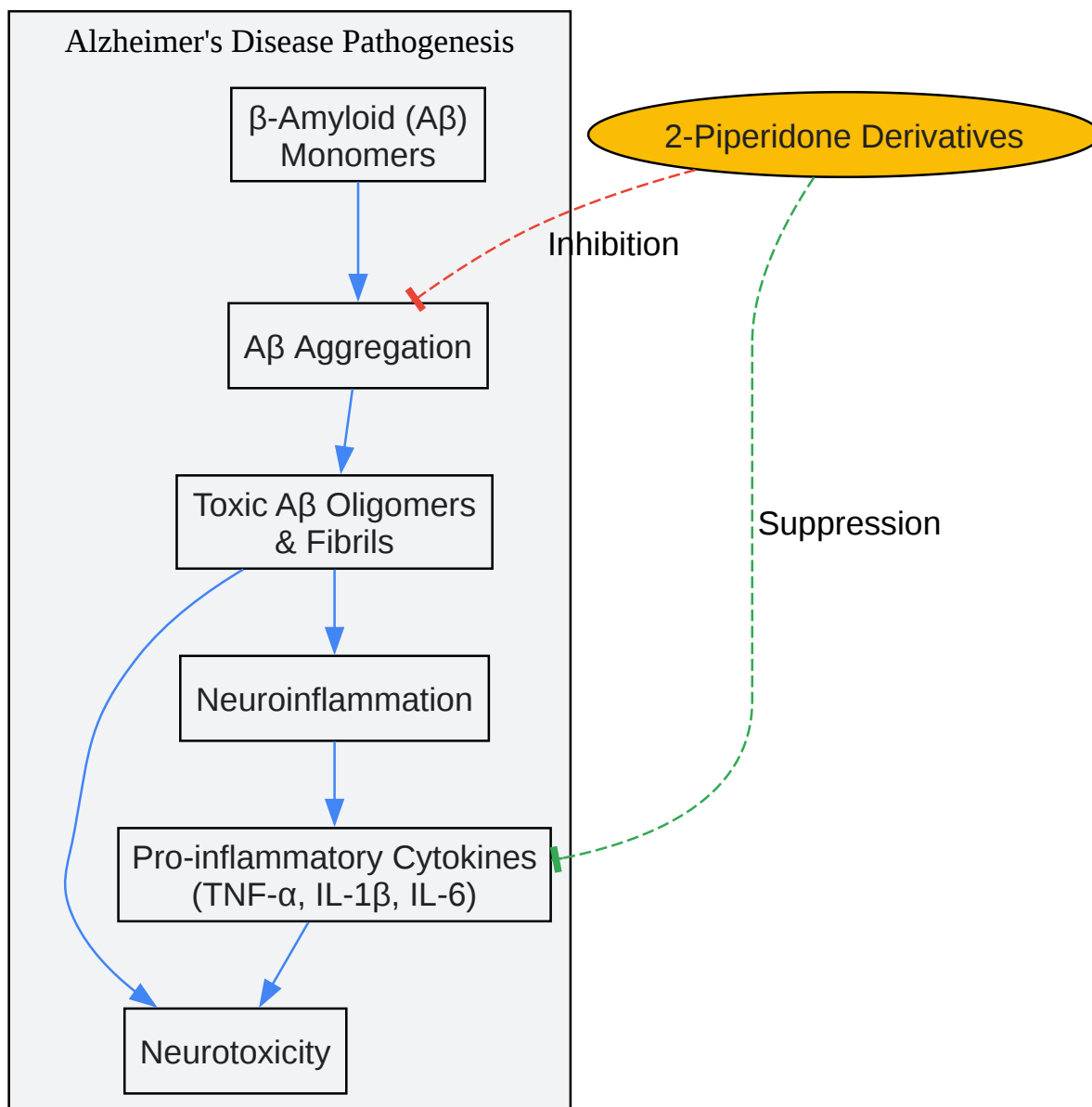


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Metabolic Pathway of **2-Piperidone** involving CYP2E1.

## Neuroprotective and Anti-inflammatory Properties of Derivatives

Derivatives of **2-piperidone** have been synthesized and evaluated as potential therapeutic agents for Alzheimer's disease.[26] These compounds have demonstrated the ability to inhibit the self-aggregation of  $\beta$ -amyloid (A $\beta$ ) peptides, a key pathological hallmark of the disease.[26] Furthermore, certain derivatives have exhibited anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6 in microglial cells.[27][28][29]



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Therapeutic potential of **2-Piperidone** derivatives in Alzheimer's disease.

## Safety and Handling

**2-Piperidone** is considered to have moderate toxicity and can be an irritant to the skin, eyes, and respiratory tract.[2] It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety goggles.[2] In case of

contact, the affected area should be washed thoroughly with soap and water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**2-Piperidone** (CAS 675-20-7) is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its well-defined chemical and physical properties, coupled with established synthesis and purification protocols, make it a readily accessible building block for complex molecular architectures. The emerging understanding of its biological roles, particularly as a biomarker and a scaffold for neuroprotective agents, highlights its ongoing importance in scientific research and drug development. This technical guide serves as a comprehensive resource for professionals working with this important compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Piperidone (CAS Number: 675-20-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129406#2-piperidone-cas-number-675-20-7]

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